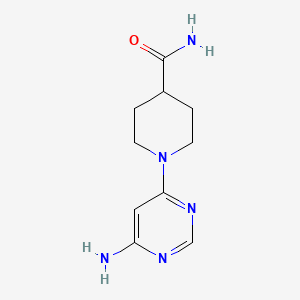

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(6-aminopyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c11-8-5-9(14-6-13-8)15-3-1-7(2-4-15)10(12)16/h5-7H,1-4H2,(H2,12,16)(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCILWKVQMLRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB) , also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival.

Mode of Action

This compound interacts with PKB in an ATP-competitive manner. It provides nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA.

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.

Pharmacokinetics

While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. The variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of pkb.

Biochemical Analysis

Biochemical Properties

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival. The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This inhibition leads to a decrease in the phosphorylation of downstream substrates, ultimately affecting various cellular processes.

Additionally, this compound has been shown to interact with DNA gyrase, an enzyme involved in DNA replication and repair. By inhibiting DNA gyrase, the compound induces DNA damage, leading to cell death in certain bacterial strains. This dual-targeting capability highlights the compound’s versatility and potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been demonstrated to inhibit cell proliferation and induce apoptosis by disrupting the PI3K-PKB-mTOR signaling pathway. This pathway is often deregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting PKB, the compound reduces the phosphorylation of key substrates involved in cell cycle progression and survival, such as GSK3β, FKHRL1, and BAD.

Moreover, this compound has been shown to affect gene expression by modulating the activity of transcription factors downstream of PKB. This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism, further contributing to its anticancer effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. As an ATP-competitive inhibitor, the compound binds to the active site of PKB, preventing the phosphorylation and activation of the kinase. This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis.

In addition to its effects on PKB, this compound also inhibits DNA gyrase by binding to the enzyme’s active site. This binding prevents the enzyme from carrying out its essential functions in DNA replication and repair, resulting in DNA damage and cell death. The compound’s ability to target multiple biomolecules underscores its potential as a versatile therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity against PKB and DNA gyrase

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of optimizing the dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve its inhibitory effects on PKB and DNA gyrase.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to the formation of various metabolites that can influence its biological activity. The primary metabolic pathway involves the oxidation of the piperidine ring, followed by conjugation with glucuronic acid, resulting in the formation of water-soluble metabolites that are excreted in the urine. These metabolic processes can affect the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes. Additionally, the compound can bind to plasma proteins, influencing its distribution and bioavailability in vivo. These interactions play a crucial role in determining the compound’s therapeutic potential and pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules. Additionally, the compound can accumulate in the nucleus, where it inhibits DNA gyrase and induces DNA damage. The localization of the compound is influenced by specific targeting signals and post-translational modifications, which direct it to specific cellular compartments and organelles.

Biological Activity

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as an inhibitor of Protein Kinase B (PKB), also known as Akt. This compound is part of a broader class of piperidine derivatives that have shown promise in various therapeutic applications, including oncology and infectious diseases.

The primary mechanism by which this compound exerts its biological effects is through ATP-competitive inhibition of PKB. This inhibition disrupts the Phosphatidylinositol-3 Kinase (PI3K)-PKB signaling pathway, which is crucial for regulating cell proliferation, survival, and metabolism. The compound binds to the pleckstrin homology domain of PKB, preventing its activation by phosphorylation, which in turn affects downstream signaling pathways involved in cellular processes such as apoptosis and glucose metabolism .

Biological Activity and Research Findings

Research has demonstrated that this compound exhibits significant biological activity across various models:

- Antitumor Activity : Studies indicate that this compound can inhibit the growth of several human tumor xenografts in vivo at well-tolerated doses. This suggests its potential as an antitumor agent due to its ability to modulate PKB signaling pathways that are frequently deregulated in cancer .

- Cellular Effects : The compound has been shown to influence cell function by modulating cell signaling pathways and gene expression. Specifically, it reduces the phosphorylation of downstream targets such as glycogen synthase kinase 3 beta (GSK3β) and forkhead box O (FoxO) transcription factors, which are critical for regulating cell cycle and apoptosis .

- Dosage Effects : In animal models, varying dosages of the compound have been tested, revealing that lower doses effectively inhibit PKB activity without significant toxicity. This highlights its therapeutic window and potential for clinical application .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is primarily metabolized in the liver through phase I and phase II metabolic reactions. The compound's stability under standard laboratory conditions suggests a favorable profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the linker group between the piperidine and lipophilic substituents can enhance potency and selectivity for PKB over other kinases. For instance, variations in substituents have led to compounds with improved oral bioavailability and selectivity profiles .

Data Summary

| Biological Activity | Findings |

|---|---|

| Antitumor Activity | Inhibits growth of human tumor xenografts; effective at well-tolerated doses |

| Cellular Effects | Modulates signaling pathways; reduces phosphorylation of GSK3β and FoxO |

| Dosage Effects | Effective inhibition at low doses without significant toxicity |

| Pharmacokinetics | Primarily metabolized in the liver; stable under standard conditions |

Case Studies

- Tumor Xenograft Model : In a study involving nude mice implanted with human tumor cells, administration of this compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an anticancer therapeutic agent .

- Inhibition Studies : In vitro assays have shown that this compound exhibits nanomolar potency against PKB, with selectivity over other AGC kinases. This was assessed using a panel of kinases where it displayed >80% inhibition at concentrations around 1 μM .

Comparison with Similar Compounds

Key Compounds and Modifications

Structural Insights :

- Amino vs. Chloro Substituents: The 6-aminopyrimidine group in the target compound may enhance hydrogen bonding with viral or enzymatic targets compared to chloro-substituted analogs like DPCC .

- Carboxamide Position : Piperidine-4-carboxamide derivatives generally exhibit better solubility and metabolic stability than 3-carboxylic acid analogs (e.g., 1-(6-chloropyrimidin-4-yl)piperidine-3-carboxylic acid) .

Yield Data :

Key Observation : The target compound’s synthesis would likely require optimized amide coupling and pyrimidine amination steps, with yields comparable to analogs (50–70%) .

Pharmacokinetic and Mechanistic Profiles

- DPCC : Inhibits human cytomegalovirus (HCMV) replication by suppressing IE1/IE2 gene expression, acting upstream of viral DNA replication .

- ZINC02123811 : Binds SARS-CoV-2 main protease (Mpro) with high affinity, stabilizing the enzyme’s active site .

- CHEMBL2392714 : Demonstrates potent sEH inhibition, a target for inflammatory diseases, via hydrophobic interactions with the catalytic domain .

ADMET Considerations :

- Piperidine-4-carboxamide derivatives generally exhibit favorable blood-brain barrier penetration and low CYP450 inhibition, as seen in cannabinoid receptor antagonists like CP-945,598 .

Preparation Methods

Synthesis of Key Intermediates

The preparation starts from commercially available or readily synthesized pyrimidine derivatives. For example, 2-amino-5-bromopyrimidine can be converted into boronic ester intermediates via Miyaura borylation using bis(pinacolato)diboron in the presence of PdCl2(dppf) and potassium acetate. This intermediate is crucial for subsequent Suzuki coupling reactions.

Palladium-Catalyzed Suzuki Coupling

A common method to attach the pyrimidinyl group to the piperidine scaffold is via PdCl2(dppf)-catalyzed Suzuki coupling. In this process:

- The boronic ester intermediate derived from the pyrimidine reacts with a halogenated piperidine derivative.

- The reaction is conducted in a solvent such as 1,4-dioxane with a base like potassium carbonate.

- The mixture is heated under reflux under an inert atmosphere (argon) for several hours (e.g., 2.5 to 4 hours).

- After completion, the reaction mixture is concentrated and purified by column chromatography to isolate the coupled product.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Miyaura Borylation | 2-Amino-5-bromopyrimidine, bis(pinacolato)diboron, PdCl2(dppf), KOAc | Boronic ester intermediate of pyrimidine |

| 2 | Suzuki Coupling | Boronic ester, halogenated piperidine, PdCl2(dppf), K2CO3, 1,4-dioxane, reflux under Ar | Coupled pyrimidinyl-piperidine intermediate |

| 3 | Deprotection | TFA in CH2Cl2 | Removal of Boc protecting groups |

| 4 | Amination/Substitution | Alkyl halides, sulfonyl chlorides, acylating agents | Functionalized piperidine derivatives |

| 5 | Amide Formation | Carboxylic acids, condensing agents | Formation of piperidine-4-carboxamide |

Research Findings and Optimization

- The presence of the free NH group on the piperidine ring was found to be unfavorable for biological activity, prompting the introduction of various N-substituents to enhance potency.

- Acyl substitution at the piperidine nitrogen notably improved antiproliferative activity against cancer cell lines, indicating the importance of this functional group in the final compound.

- The synthetic methods allow for structural diversity, enabling structure-activity relationship (SAR) studies to optimize pharmacological properties.

Analytical and Purification Techniques

- Reverse-phase high-performance liquid chromatography (HPLC) is employed for purification, especially after sensitive steps such as deprotection.

- Lyophilization is used to isolate the final compounds in solid form.

- Mass spectrometry (MS) confirms the molecular weight and purity of intermediates and final products.

Summary Table of Biological Activity Related to Preparation Variations

| Compound ID | Piperidine N-Substituent | Yield (%) | Purification Method | Biological Activity Notes |

|---|---|---|---|---|

| B3 | Free NH | Moderate | Column chromatography | Weaker antiproliferative activity |

| B8 | Cyclopropyl sulfonyl | Moderate | HPLC | Activity tolerated with sulfonyl substitution |

| B11-B19 | Various acyl groups | Variable | HPLC | Significantly improved antiproliferative activity |

| B18, B19 | N-cyclopropyl acyl | Moderate | HPLC | Potent PI3K and mTOR inhibition, promising anticancer activity |

Q & A

Q. What are the recommended synthetic routes for 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization, coupling, and functional group transformations. Key steps may include:

- Coupling of pyrimidine and piperidine moieties : Use palladium-catalyzed cross-coupling reactions or nucleophilic substitution under controlled pH and temperature .

- Carboxamide formation : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for activating the carboxylic acid group, followed by reaction with ammonia or protected amines .

- Purity optimization : Use column chromatography (silica gel or reverse-phase) and recrystallization in polar aprotic solvents (e.g., DMF/water mixtures). Monitor purity via HPLC with UV detection at 254 nm .

Q. How does the structural arrangement of this compound influence its biological activity?

The compound’s activity arises from:

- Pyrimidine core : Acts as a hydrogen-bond donor/acceptor, mimicking nucleobases in enzyme binding pockets .

- Piperidine-carboxamide moiety : Enhances solubility and facilitates interactions with hydrophobic pockets in target proteins (e.g., kinases or GPCRs) .

- Amino group at the 6-position : Critical for forming salt bridges or π-π stacking with aromatic residues in active sites . Comparative studies with analogs (e.g., 2-aminopyrimidine derivatives) show reduced affinity when substituent positions are altered .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions in crystal lattices .

- HPLC-PDA : Assess purity and detect trace impurities (>99% purity threshold for pharmacological assays) .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound derivatives for target-specific activity?

- Reaction path search methods : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions .

- Molecular docking and MD simulations : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. For example, AutoDock Vina can predict binding affinities, while GROMACS simulates ligand-protein stability over time .

- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to guide functional group modifications .

Q. How should researchers address contradictory data in biological activity studies of this compound?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions .

- Metabolic stability assays : Compare results in hepatic microsomes (human vs. rodent) to assess species-dependent metabolism .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate significance across replicates .

Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining yield?

- Process control : Implement flow chemistry for exothermic steps (e.g., coupling reactions) to improve heat dissipation and reproducibility .

- Catalyst recycling : Use immobilized Pd catalysts or enzyme-based systems (e.g., lipases for hydrolysis steps) to reduce costs .

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify robust operating windows . Feedback from pilot-scale trials can refine computational models .

Q. How do solvent and pH conditions affect the stability of this compound in aqueous solutions?

- pH-dependent degradation : Monitor via LC-MS under acidic (pH 2-4) and basic (pH 9-11) conditions. The carboxamide group is prone to hydrolysis at extremes, requiring buffered solutions (pH 6-8) for long-term storage .

- Solvent selection : Use co-solvents (e.g., PEG 400) to enhance solubility while minimizing aggregation in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.